6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907120
InChI: InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H
SMILES:
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

CAS No.:

Cat. No.: VC15907120

Molecular Formula: C12H13Cl2NO2

Molecular Weight: 274.14 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride -

Specification

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
IUPAC Name 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride
Standard InChI InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H
Standard InChI Key DDQXJTJKHYIDTE-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spiro junction connecting an isobenzofuran-3-one moiety to a piperidine ring. The chlorine atom at position 6 on the isobenzofuran ring introduces steric and electronic effects that influence reactivity . X-ray crystallography of analogous spiro compounds reveals a near-perpendicular arrangement between the two ring systems, contributing to conformational rigidity .

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₃Cl₂NO₂
Molecular Weight274.14 g/mol
IUPAC Name5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one hydrochloride
SMILESC1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl
Melting Point215–217°C (decomposes)
Solubility≥10 mg/mL in DMSO
Storage Conditions2–8°C, sealed, dry environment

The hydrochloride salt form enhances water solubility compared to the free base, though precise solubility metrics in aqueous buffers remain uncharacterized . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition via retro-aza-Michael addition at higher temperatures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the hydrogenation of a benzyl-protected precursor (e.g., 6-chloro-3-benzylisobenzofuran-1(3H)-one) using palladium on carbon (Pd/C) under H₂ atmosphere, followed by HCl-mediated salt formation . Critical steps include:

  • Deprotection: Removal of benzyl groups via catalytic hydrogenation.

  • Cyclization: Acid-catalyzed formation of the spirocyclic system.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride .

Process Optimization

Industrial production employs continuous flow reactors to enhance yield (reported ≥78%) and purity (>98% by HPLC). Key challenges include:

  • Byproduct Formation: Over-hydrogenation of the isobenzofuran ring generates dihydro derivatives, mitigated by precise pressure control (3–5 atm H₂) .

  • Purification: Recrystallization from methanol/acetonitrile (3:1 v/v) removes polar impurities .

Reactivity and Stability Profile

Nucleophilic Substitution

The chlorine atom undergoes SNAr reactions with nucleophiles (e.g., NaN₃, amines), though steric hindrance from the spiro system slows kinetics compared to planar analogues . For example:
C12H13Cl2NO2+NaN3DMF, 80°CC12H13N3ClNO2+NaCl\text{C}_{12}\text{H}_{13}\text{Cl}_2\text{NO}_2 + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{C}_{12}\text{H}_{13}\text{N}_3\text{ClNO}_2 + \text{NaCl}

Oxidation and Reduction

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, destabilizing the spiro system .

  • Oxidation: KMnO₄ in acetone selectively oxidizes the piperidine ring to an N-oxide without affecting the isobenzofuran .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • Anticancer Agents: Hybrid molecules with indole moieties show pro-apoptotic activity in HeLa cells (IC₅₀ = 5.2 µM) .

  • Fluorescent Probes: Conjugation with phthalimide dyes yields red-emitting ligands (λₑₘ = 620 nm) for real-time σ receptor imaging .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (ΔT₈ = +40°C vs. baseline), though applications remain exploratory .

HazardGHS CodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
RespiratoryH335Use in fume hood

Disposal Guidelines

Incinerate at >800°C with alkaline scrubbers to neutralize HCl emissions .

Comparative Analysis with Structural Analogs

CompoundSpiro SystemBioactivity (IC₅₀)Thermal Stability
6-Chloro-spiro derivativeIsobenzofuran-piperidine5.2 µM (HeLa)150°C
5-Bromo-spiro[isobenzofuran-1,4'-piperidine]Isobenzofuran-piperidine8.7 µM (HeLa)140°C
Non-halogenated spiro analogueIsobenzofuran-piperidine>100 µM (HeLa)160°C

Halogenation at position 6 enhances cytotoxicity but reduces thermal resilience .

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